molecular formula C5H3ClN2O2S B13445264 5-Chloro-2,3-dihydro-2-thioxo-4-pyrimidinecarboxylic Acid

5-Chloro-2,3-dihydro-2-thioxo-4-pyrimidinecarboxylic Acid

Cat. No.: B13445264
M. Wt: 190.61 g/mol
InChI Key: STZANUISKAWWJH-UHFFFAOYSA-N
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Description

5-Chloro-2,3-dihydro-2-thioxo-4-pyrimidinecarboxylic Acid is a heterocyclic compound with the molecular formula C5H3ClN2O2S and a molecular weight of 190.61 g/mol. This compound is primarily used in organic synthesis and serves as a building block for various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2,3-dihydro-2-thioxo-4-pyrimidinecarboxylic Acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-chloropyrimidine-5-carboxylic acid with sulfur-containing reagents.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar routes as laboratory methods, with optimizations for scale, yield, and purity.

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-2,3-dihydro-2-thioxo-4-pyrimidinecarboxylic Acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The thioxo group can participate in redox reactions.

Common Reagents and Conditions:

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride.

Major Products:

  • Substituted pyrimidine derivatives.
  • Oxidized or reduced forms of the original compound.

Scientific Research Applications

5-Chloro-2,3-dihydro-2-thioxo-4-pyrimidinecarboxylic Acid is utilized in various scientific research fields:

    Chemistry: As a building block in the synthesis of more complex heterocyclic compounds.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

it is believed to interact with molecular targets through its thioxo and chloro groups, potentially inhibiting specific enzymes or pathways.

Comparison with Similar Compounds

  • 5-Chloro-2,6-dihydroxy-4-pyrimidinecarboxylic Acid .
  • 4-Oxo-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylic Acid .

Properties

Molecular Formula

C5H3ClN2O2S

Molecular Weight

190.61 g/mol

IUPAC Name

5-chloro-2-sulfanylidene-1H-pyrimidine-6-carboxylic acid

InChI

InChI=1S/C5H3ClN2O2S/c6-2-1-7-5(11)8-3(2)4(9)10/h1H,(H,9,10)(H,7,8,11)

InChI Key

STZANUISKAWWJH-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=S)NC(=C1Cl)C(=O)O

Origin of Product

United States

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